molecular formula C24H19NO6 B5362833 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate

2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate

Cat. No. B5362833
M. Wt: 417.4 g/mol
InChI Key: WXSYARFXYPUOFO-VAWYXSNFSA-N
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Description

2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate, also known as MMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNB is a derivative of benzoic acid and has a molecular formula of C24H19NO6.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the generation of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular structures, leading to cell death. This compound has been shown to have a selective effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated by cells. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate is its selectivity towards cancer cells, making it a promising candidate for cancer treatment. This compound is also easy to synthesize and has a low toxicity profile, making it suitable for use in lab experiments. However, this compound's effectiveness may be limited by its ability to penetrate cell membranes, and its use may be restricted by the availability of light sources for photodynamic therapy.

Future Directions

There are several future directions for research on 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate. One potential area of research is the development of more efficient and selective photosensitizers for cancer treatment. Another area of research is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the development of fluorescent probes for imaging cellular structures could lead to new insights into cellular processes.

Synthesis Methods

The synthesis of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the reaction of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of this compound as a yellow solid with a melting point of 151-153°C. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate has been used in various scientific research applications, including the development of fluorescent probes for imaging cellular structures and the study of protein-protein interactions. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Its unique chemical structure allows it to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.

properties

IUPAC Name

[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-16-10-13-23(31-24(27)18-7-5-8-19(15-18)25(28)29)20(14-16)21(26)12-11-17-6-3-4-9-22(17)30-2/h3-15H,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYARFXYPUOFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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